4-Methyl-2,1,3-benzoselenadiazole

Descripción

Propiedades

Número CAS |

2160-06-7 |

|---|---|

Fórmula molecular |

C7H6N2Se |

Peso molecular |

197.11 g/mol |

Nombre IUPAC |

4-methyl-2,1,3-benzoselenadiazole |

InChI |

InChI=1S/C7H6N2Se/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 |

Clave InChI |

YOXMMLSDUKFQHD-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC2=N[Se]N=C12 |

Origen del producto |

United States |

An In-depth Technical Guide to the Photophysical Properties of 4-Methyl-2,1,3-benzoselenadiazole

Foreword: The Allure of the Selenium Heterocycle in Photophysics

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular probes and photosensitizers, the 2,1,3-benzoselenadiazole (BSD) scaffold represents a frontier of significant potential. Its unique electronic structure, conferred by the incorporation of a selenium atom, distinguishes it from its more common sulfur (benzothiadiazole, BTD) and oxygen (benzoxadiazole, BOD) counterparts.[1] This guide provides a deep dive into the photophysical characteristics of a specific, yet underexplored, derivative: 4-Methyl-2,1,3-benzoselenadiazole .

While direct, comprehensive experimental data for this particular molecule is sparse in peer-reviewed literature, this guide will synthesize known principles from the broader BSD class and its analogous BTD derivatives. We will establish a foundational understanding based on the parent BSD system and extrapolate the predictable, yet crucial, influence of the C4-methyl substituent. The core of this document is not just to present data, but to illuminate the underlying principles and provide robust experimental frameworks for its characterization. This approach is designed to empower researchers to not only understand but also to verify and expand upon these findings in their own laboratories.

Core Photophysical Principles of the Benzoxadiazole Scaffold

The photophysical behavior of 4-Methyl-2,1,3-benzoselenadiazole is governed by the interplay of its constituent parts: the electron-deficient selenadiazole ring and the electron-donating methyl-substituted benzene ring. This inherent "push-pull" architecture is the genesis of its most important photophysical traits.

The "Heavy Atom Effect" and Intramolecular Charge Transfer (ICT)

The substitution of sulfur with selenium, a heavier chalcogen, is the most critical structural modification. This has two primary consequences:

-

Bathochromic Shift : The larger atomic size and lower electronegativity of selenium, compared to sulfur, lead to a smaller HOMO-LUMO energy gap.[2] This results in a predictable bathochromic (red) shift in both absorption and emission spectra. Therefore, 4-Methyl-2,1,3-benzoselenadiazole is expected to absorb and emit light at longer wavelengths than its well-studied sulfur analogue, 4-Methyl-2,1,3-benzothiadiazole.[1][2]

-

Intramolecular Charge Transfer (ICT) : Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich methyl-benzene moiety, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-deficient selenadiazole ring. This creates an excited state with significant charge separation, known as an ICT state.[2] This ICT character is fundamental to the molecule's sensitivity to its environment.

The Influence of the 4-Methyl Group

The methyl group at the 4-position is not a passive substituent. As an electron-donating group, it subtly modifies the electronic landscape of the benzoselenadiazole core.[3] This donation of electron density further enhances the "push-pull" nature of the molecule, which can lead to:

-

Modulated Energy Levels : A slight increase in the HOMO energy level, further reducing the HOMO-LUMO gap and contributing to the bathochromic shift.

-

Steric Effects : The methyl group can induce a slight twist between the donor and acceptor moieties, which can impact the degree of electronic coupling and, consequently, the transition dipole moment and molar extinction coefficient.[4]

The logical relationship between structure and photophysical properties is illustrated below.

Caption: Structure-Property Relationships in 4-Methyl-2,1,3-benzoselenadiazole.

Expected Photophysical Parameters

| Property | Expected Value / Behavior | Rationale / Causality |

| λabs,max (nm) | ~340 - 360 nm in non-polar solvents. | The parent 2,1,3-benzoselenadiazole absorbs around 334 nm.[5] The electron-donating methyl group is expected to cause a slight bathochromic shift of 5-15 nm, similar to trends observed in benzothiadiazole systems.[4] |

| λem,max (nm) | > 450 nm, highly solvent-dependent. | Benzothiadiazole derivatives show significant Stokes shifts.[3] The selenium analogue is expected to have an even larger shift due to enhanced ICT character and structural relaxation in the excited state. Emission will be significantly red-shifted in polar solvents. |

| Stokes Shift (cm-1) | Large (> 5000 cm-1) | The significant change in dipole moment between the ground and excited states, a hallmark of ICT, leads to substantial geometric relaxation and solvent reorganization, resulting in a large Stokes shift.[1] |

| Quantum Yield (ΦF) | Moderate in non-polar solvents (e.g., 0.2-0.5), strongly quenched in polar, protic solvents (e.g., <0.01 in water).[1] | In polar solvents, the highly stabilized ICT state can more efficiently access non-radiative decay pathways, quenching fluorescence.[2] The "heavy atom" effect of selenium can also promote intersystem crossing to the triplet state, potentially reducing fluorescence quantum yield compared to sulfur analogues.[6] |

| Solvatochromism | Pronounced positive solvatochromism in emission. | The excited ICT state has a much larger dipole moment than the ground state. Polar solvents will stabilize the excited state more than the ground state, lowering its energy and causing a red shift in the emission wavelength.[1] The absorption is typically less sensitive to solvent polarity.[4] |

Experimental Workflows for Characterization

To empower researchers, this section provides detailed, self-validating protocols for the synthesis and complete photophysical characterization of 4-Methyl-2,1,3-benzoselenadiazole.

Synthesis Protocol

The synthesis of 4-Methyl-2,1,3-benzoselenadiazole can be reliably achieved via the cyclization of the corresponding diamine with selenium dioxide. This method is analogous to well-established procedures for similar heterocycles.[5][7]

Caption: Synthetic workflow for 4-Methyl-2,1,3-benzoselenadiazole.

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask, dissolve 3,4-diaminotoluene (1.0 eq.) in ethanol. Heat the solution to reflux.

-

Reagent Addition : In a separate flask, dissolve selenium dioxide (SeO₂, ~1.05 eq.) in a minimal amount of hot water and add this solution dropwise to the refluxing diamine solution.

-

Reaction : Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate or dichloromethane.

-

Extraction : Transfer the organic solution to a separatory funnel and wash sequentially with water and saturated brine solution.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to yield the pure product.

Protocol for Solvatochromism Analysis

This protocol quantifies the effect of solvent polarity on the absorption and emission spectra.

Materials & Equipment:

-

Stock solution of 4-Methyl-2,1,3-benzoselenadiazole in a non-polar solvent (e.g., 1 mM in Toluene).

-

A series of solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Water).

-

UV-Vis Spectrophotometer and a Spectrofluorometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Sample Preparation : For each solvent, prepare a dilute solution (final absorbance < 0.1) by adding a small aliquot of the stock solution to the solvent in a volumetric flask.

-

Absorption Spectra : Record the UV-Vis absorption spectrum for each solution from ~300 nm to 500 nm, using the pure solvent as a blank. Note the wavelength of maximum absorbance (λabs,max).

-

Emission Spectra : Using the λabs,max as the excitation wavelength, record the fluorescence emission spectrum for each solution. Ensure experimental parameters (e.g., slit widths) are kept constant. Note the wavelength of maximum emission (λem,max).

-

Data Analysis : Plot λabs,max and λem,max as a function of a solvent polarity scale (e.g., the Reichardt ET(30) scale).[2] The resulting Lippert-Mataga plot can be used to estimate the change in dipole moment upon excitation.

Protocol for Fluorescence Quantum Yield (ΦF) Determination

The comparative method, using a well-characterized standard, is the most common and reliable approach for determining ΦF.[8][9]

Materials & Equipment:

-

Solutions of 4-Methyl-2,1,3-benzoselenadiazole (the "sample") and a suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54) in the same solvent.

-

UV-Vis Spectrophotometer and a Spectrofluorometer.

Workflow:

Caption: Workflow for comparative quantum yield measurement.

Step-by-Step Methodology:

-

Prepare Solutions : Prepare a series of five to six dilutions for both the sample and the standard in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength ranges from approximately 0.02 to 0.1.

-

Measure Absorbance : Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Emission : Record the corrected fluorescence spectrum for each solution using the same excitation wavelength and identical instrument settings.

-

Integrate Intensity : Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data : For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield : Determine the gradient (slope) of the linear fit for both plots. The quantum yield of the sample (ΦX) is calculated using the following equation:[8]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the known quantum yield of the standard.

-

GradX and GradST are the gradients for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used; if the same solvent is used, this term cancels out).

-

Conclusion and Future Directions

4-Methyl-2,1,3-benzoselenadiazole stands as a promising, yet underutilized, fluorophore. Its photophysical properties are predictably governed by the strong intramolecular charge transfer character endowed by the selenium heterocycle and modulated by the 4-methyl substituent. This guide establishes the theoretical framework for its behavior—notably its red-shifted emission and pronounced solvatochromism—and provides the detailed experimental protocols necessary for its empirical validation and exploration.

For researchers in drug development and materials science, the true potential of this molecule lies in its application. Its environmental sensitivity makes it a candidate for developing fluorescent probes that can report on changes in local polarity, such as binding to hydrophobic pockets in proteins. Further investigations into its two-photon absorption cross-section, excited-state lifetime, and photostability will be critical in fully unlocking its utility in advanced imaging and sensing applications.

References

-

Alves, A. C., et al. (2023). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal. Available at: [Link]

-

Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Research of the National Bureau of Standards. Available at: [Link]

-

Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Application Note. Available at: [Link]

-

Gutiérrez, G. D., et al. (2015). Red Phosphorescence from Benzo[2][8][9]thiadiazoles at Room Temperature. The Journal of Organic Chemistry. Available at: [Link]

-

Mondal, S., et al. (2017). Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. The Journal of Organic Chemistry. Available at: [Link]

-

Rizzo, F., et al. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Molecules. Available at: [Link]

Sources

- 1. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. agilent.com [agilent.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methyl-2,1,3-benzoselenadiazole

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for 4-Methyl-2,1,3-benzoselenadiazole. As a key heterocyclic scaffold, understanding its structural characterization is paramount for its application in materials science and drug development. This document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, supported by established principles of spectroscopy and comparative data from related benzoselenadiazole derivatives. We present a standard protocol for data acquisition and provide visual aids to facilitate a deeper understanding of the molecular structure and experimental workflow, ensuring this guide serves as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 4-Methyl-2,1,3-benzoselenadiazole

4-Methyl-2,1,3-benzoselenadiazole belongs to the family of benzochalcogenadiazoles, a class of bicyclic aromatic heterocycles that have attracted considerable scientific interest. The incorporation of a selenium atom imparts unique electronic and photophysical properties, distinguishing them from their sulfur (benzothiadiazole) and oxygen (benzofurazan) counterparts[1][2]. These molecules often exhibit strong electron-accepting capabilities, making them valuable building blocks for donor-acceptor dyes used in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics[1][3].

In the realm of medicinal chemistry, the benzoselenadiazole core is explored for its potential bioactive properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such novel compounds[2]. By providing precise information about the chemical environment of each proton and carbon atom, ¹H and ¹³C NMR serve as the gold standard for confirming molecular identity and purity, which are critical checkpoints in any synthetic or drug discovery pipeline.

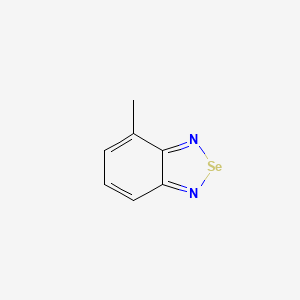

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a systematic numbering scheme for the atoms in 4-Methyl-2,1,3-benzoselenadiazole is essential. The structure and the adopted numbering convention are illustrated below.

Caption: Molecular structure of 4-Methyl-2,1,3-benzoselenadiazole with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Methyl-2,1,3-benzoselenadiazole is characterized by signals from the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the selenadiazole ring and the electron-donating effect of the methyl group. While direct spectral data for the 4-methyl isomer is not widely published, data from the analogous 5-methyl isomer and the parent compound provide a strong basis for assignment[4][5][6]. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃)[1].

Table 1: Predicted ¹H NMR Spectral Data for 4-Methyl-2,1,3-benzoselenadiazole in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.5 - 2.7 | s (singlet) | - |

| H5 | ~7.2 - 7.4 | d (doublet) | J(H5-H6) ≈ 7-9 |

| H6 | ~7.4 - 7.6 | t (triplet) | J(H6-H5) ≈ 7-9, J(H6-H7) ≈ 7-9 |

| H7 | ~7.7 - 7.9 | d (doublet) | J(H7-H6) ≈ 7-9 |

Interpretation and Justification:

-

Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet in the upfield region, typically around 2.5-2.7 ppm.

-

Aromatic Protons (H5, H6, H7):

-

The aromatic protons form an AMX spin system.

-

H7: This proton is ortho to the selenadiazole ring, which exerts a significant deshielding effect. Therefore, H7 is expected to resonate at the most downfield position (~7.7-7.9 ppm). It appears as a doublet due to coupling with the adjacent H6 proton.

-

H6: This proton is coupled to both H5 and H7. Assuming similar coupling constants, it will appear as a triplet in the intermediate region (~7.4-7.6 ppm).

-

H5: This proton is ortho to the electron-donating methyl group, which provides a shielding effect, shifting its resonance upfield relative to the other aromatic protons (~7.2-7.4 ppm). It appears as a doublet due to coupling with H6.

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all seven unique carbon atoms in the 4-Methyl-2,1,3-benzoselenadiazole molecule. The chemical shifts are highly dependent on the local electronic environment and hybridization state.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methyl-2,1,3-benzoselenadiazole in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~15 - 25 |

| C5 | ~120 - 125 |

| C6 | ~128 - 132 |

| C7 | ~125 - 130 |

| C4 | ~135 - 145 |

| C3a / C7a | ~150 - 160 |

Interpretation and Justification:

-

Methyl Carbon (CH₃): As an sp³-hybridized carbon, the methyl group signal appears furthest upfield, consistent with typical alkyl carbons[7][8].

-

Protonated Aromatic Carbons (C5, C6, C7): These sp²-hybridized carbons appear in the characteristic aromatic region (120-140 ppm)[9][10]. Their precise shifts are modulated by the substituents. C6 is expected to be the least affected, while C5 (adjacent to the methyl group) and C7 (adjacent to the heterocyclic ring) will experience shielding and deshielding effects, respectively.

-

Quaternary Carbons (C4, C3a, C7a): These carbons do not bear any directly attached protons and typically show weaker signals in a standard broadband-decoupled spectrum.

-

C4: The carbon bearing the methyl group will be downfield shifted due to the substitution effect.

-

C3a and C7a: These two carbons are part of the heterocyclic ring and are directly bonded to nitrogen atoms. This, combined with the influence of the selenium atom, causes a strong deshielding effect, pushing their resonances significantly downfield to the 150-160 ppm range. Such downfield shifts are characteristic of carbons in electron-deficient heterocyclic systems[11][12].

-

Standardized Experimental Protocol for NMR Data Acquisition

To ensure reproducibility and high-quality data, a standardized experimental protocol is crucial. The following outlines a field-proven methodology for acquiring ¹H and ¹³C NMR spectra for benzoselenadiazole derivatives.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Methyl-2,1,3-benzoselenadiazole.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often suitable due to its good solubilizing power for many organic compounds[1][13].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift referencing is required. Otherwise, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C)[14].

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse-acquire sequence is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected range of chemical shifts.

-

Acquisition Time: Use an acquisition time of 2-4 seconds.

-

Relaxation Delay (D1): A delay of 1-5 seconds is generally adequate.

-

Number of Scans: Acquire 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set a spectral width of ~220-240 ppm to encompass all possible carbon resonances, from alkyl to carbonyl regions[8].

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay (D1): Use a delay of 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required to obtain a spectrum with adequate signal-to-noise.

-

-

Data Processing:

-

Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.

-

Perform Fourier transformation to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm or the residual solvent peak)[15].

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Benzodiazole-Based Covalent Organic Frameworks for Enhanced Photocatalytic Dehalogenation of Phenacyl Bromide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. diva-portal.org [diva-portal.org]

- 15. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Modulatory Role of Methyl Substitution on the Photophysical Landscape of 2,1,3-Benzoselenadiazole

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2,1,3-Benzoselenadiazole (BSeD) is a pivotal electron-accepting heterocycle in the design of functional materials for optoelectronics and medicinal chemistry. While extensive research has focused on complex derivatization, the subtle yet profound influence of simple alkyl substitution on its core photophysics is often overlooked. This technical guide provides an in-depth analysis of how a single methyl group can act as a powerful modulator of the electronic and photophysical properties of the BSeD scaffold. We synthesize findings from experimental and computational studies, drawing predictive insights from the closely related benzothiadiazole (BTD) system, to explain the causality behind observed spectral shifts and changes in excited-state dynamics. This document serves as a foundational resource for researchers aiming to fine-tune the photophysical behavior of BSeD derivatives through strategic chemical design.

Introduction: Beyond Complex Functionalization

The 2,1,3-benzoselenadiazole (BSeD) core is a cornerstone in the development of donor-acceptor (D-A) chromophores. Its strong electron-deficient nature, coupled with the unique electronic contributions of the selenium atom, makes it a highly versatile building block for applications ranging from organic photovoltaics to fluorescent bio-probes.[1][2][3] The selenium atom, being larger and less electronegative than its sulfur analog, often leads to materials with narrower HOMO-LUMO gaps, red-shifted absorption, and enhanced intermolecular interactions.[4][5]

The prevailing strategy for tuning the photophysical properties of BSeD involves appending complex, extended π-systems or potent electron-donating/withdrawing groups. However, a fundamental understanding of how minimalistic modifications, such as the addition of a methyl group, impact the core scaffold is critical for rational molecular engineering. This guide elucidates the dual role of the methyl group—as a weak electronic donor and a potent steric effector—and its ultimate consequences for the absorption, emission, and excited-state deactivation pathways of BSeD-based molecules.

A Predictive Framework: The Benzothiadiazole Analogy

Direct and comprehensive photophysical studies on simple methylated BSeD are not extensively documented. However, the chemically analogous 2,1,3-benzothiadiazole (BTD) system offers a robust and experimentally validated framework for predicting these effects. Research on methylated BTD-based D-A dyes has conclusively demonstrated that the position of the methyl group is a critical determinant of the molecule's photophysics.[6]

The primary mechanism of influence is steric hindrance . When a methyl group is positioned adjacent to the linkage point of a donor moiety, it forces the donor and the BTD acceptor into a more twisted, nonplanar conformation.[6] This increased dihedral angle disrupts the π-conjugation across the D-A system, which inhibits the efficiency of intramolecular charge transfer (ICT).[7] The consequence of this inhibited ICT is a distinct hypsochromic (blue) shift in both the absorption and emission spectra, as the energy of the electronic transition increases.[6] This principle serves as our primary hypothesis for the expected behavior in the BSeD system.

Core Photophysics of 2,1,3-Benzoselenadiazole

The parent BSeD molecule is characterized by absorption in the UV region, attributed to π-π* transitions within the aromatic system.[8] As an electron acceptor, its low-lying Lowest Unoccupied Molecular Orbital (LUMO) is central to its function in D-A systems. When conjugated with an electron donor, a new, lower-energy absorption band appears, corresponding to the ICT transition from the HOMO (localized on the donor) to the LUMO (localized on the BSeD acceptor).[5]

The excited state of these D-A systems is highly polar, and its deactivation pathways include:

-

Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀), which is highly sensitive to solvent polarity (solvatochromism).[9]

-

Internal Conversion (IC): A non-radiative decay process.

-

Intersystem Crossing (ISC): A non-radiative transition from the singlet (S₁) to a triplet (T₁) excited state. The presence of the relatively heavy selenium atom can enhance the rate of ISC compared to sulfur or oxygen analogs due to increased spin-orbit coupling.[2][5]

The Impact of Methyl Substitution on the BSeD Core

Introducing a methyl group onto the BSeD benzene ring (e.g., at the 5-position) is predicted to modulate its properties through two primary mechanisms.

Electronic Effects

The methyl group is a weak σ-donating group. By donating electron density into the aromatic system, it can raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the BSeD core. While this effect is generally modest, it can contribute to a subtle red-shift in π-π* transitions localized on the BSeD unit itself. However, in a D-A context, this electronic influence is often overshadowed by the more dramatic steric effects.

Steric Effects and Disrupted Intramolecular Charge Transfer (ICT)

As established by the BTD analogy, the dominant influence of a strategically placed methyl group is steric. When a donor group is attached at a position adjacent to the methyl group (e.g., at the 4-position of 5-methyl-BSeD), the methyl group's steric bulk will force a significant twist in the molecular geometry.

This disruption in planarity has profound photophysical consequences:

-

Inhibited ICT: The electronic communication between the donor and the BSeD acceptor is impeded, making the charge transfer process less efficient.

-

Blue-Shifted Spectra: The energy required for the ICT transition increases, resulting in a hypsochromic shift in both absorption and emission maxima.[6]

-

Increased Fluorescence Quantum Yield (Potentially): By reducing the ICT character of the excited state, non-radiative decay pathways that are often coupled to highly polar or twisted ICT states may be suppressed. This can lead to an increase in the fluorescence quantum yield in some systems.

The logical relationship between methylation and the resulting photophysical changes is illustrated in the diagram below.

Caption: Logical workflow from methyl substitution to photophysical outcome.

Experimental & Computational Validation Workflow

To experimentally and theoretically validate these predicted effects, a systematic workflow involving synthesis, photophysical characterization, and computational modeling is required.

Synthesis Protocols

The synthesis of the parent and methylated BSeD provides the necessary compounds for comparative analysis.

Protocol 1: Synthesis of 2,1,3-Benzoselenadiazole (Parent BSeD) [2]

-

Reaction Setup: Dissolve o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask and heat the solution to reflux.

-

Reagent Addition: In a separate beaker, dissolve selenium dioxide (SeO₂, 1.17 g, 10.5 mmol) in 30 mL of hot water. Add this solution dropwise to the refluxing ethanol solution.

-

Reflux: Maintain the reaction mixture at reflux for 2 hours. The formation of a precipitate may be observed.

-

Workup: Remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with brine (3 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to yield pure 2,1,3-benzoselenadiazole.

Protocol 2: Synthesis of 5-Methyl-2,1,3-benzoselenadiazole [10]

-

Reaction Setup: Dissolve 4-methyl-o-phenylenediamine (0.25 g, 2.04 mmol) and selenium dioxide (0.22 g, 1.96 mmol) in 5 mL of N,N-dimethylformamide (DMF) in a flask.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Workup: Dilute the reaction mixture with 30 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, dry over MgSO₄, and evaporate the solvent under vacuum. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to yield the pure methylated product.

Photophysical Characterization

A standardized protocol ensures that data for the parent and methylated compounds are directly comparable.

Sources

- 1. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Synthesis and Integration of 4-Methyl-2,1,3-Benzoselenadiazole in Deep-Red/NIR OLEDs

Target Audience: Materials Scientists, Optoelectronics Researchers, and R&D Professionals in Organic Electronics.

Introduction & Mechanistic Rationale

The development of organic light-emitting diodes (OLEDs) operating in the deep-red to near-infrared (NIR) spectrum (700–1000 nm) is critical for next-generation applications in bioimaging, phototheranostics, and optical communications[1]. However, achieving high external quantum efficiency (EQE) in this regime is notoriously difficult due to the "energy gap law," which dictates that non-radiative decay pathways accelerate exponentially as the optical bandgap narrows.

To overcome this, researchers rely on the Donor-Acceptor (D-A) architecture , which hybridizes electron-rich and electron-deficient moieties to finely tune the molecular orbital energy levels[2]. While 2,1,3-benzothiadiazole (BTD) is a ubiquitous acceptor, substituting its sulfur atom with selenium to form 2,1,3-benzoselenadiazole (BSeD) fundamentally alters the device's photophysics[1].

The Causality of Molecular Design:

-

The Selenium Effect: Selenium possesses a larger atomic radius and higher polarizability than sulfur. This increases the quinoid character of the acceptor unit, significantly stabilizing and lowering the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the optical bandgap narrows to ~1.77 eV, driving emission from the red spectrum deep into the NIR[3].

-

The 4-Methyl Advantage: Utilizing the specific derivative 4-Methyl-2,1,3-benzoselenadiazole (4-Me-BSeD) introduces a critical symmetry-breaking methyl group[4]. This structural modification serves two vital purposes:

-

Steric Modulation: It disrupts the excessive intermolecular π-π stacking inherent to planar BSeD cores, thereby mitigating aggregation-caused quenching (ACQ) in solid-state films.

-

Regioselectivity & Solubility: The methyl group electronically and sterically directs subsequent halogenation, enabling the synthesis of asymmetric D-A monomers. Furthermore, it enhances the polymer's solubility in processing solvents (e.g., chlorobenzene), which is an absolute prerequisite for solution-processed OLED fabrication.

-

Photophysical Mechanism

Caption: Energy level alignment and exciton recombination pathway in D-A copolymers utilizing 4-Me-BSeD.

Experimental Protocols

Note: All synthetic and device fabrication protocols must be conducted under an inert atmosphere (N₂ or Ar) unless otherwise specified to prevent oxidative degradation of the selenium center and the organic semiconductor layers.

Protocol A: Synthesis and Activation of 4-Methyl-2,1,3-Benzoselenadiazole

Causality: The condensation of ortho-diamines with Selenium Dioxide (SeO₂) is highly specific and efficient, driven by the thermodynamic stability of the resulting heteroaromatic selenadiazole ring[5].

-

Condensation: Dissolve 10 mmol of 4-methyl-1,2-phenylenediamine in 50 mL of absolute ethanol and heat the solution to reflux[5].

-

Selenium Addition: Dropwise add a solution of SeO₂ (10.5 mmol) dissolved in 30 mL of hot deionized water[5].

-

Self-Validation: The reaction mixture will rapidly change color to a dark brown/yellow, indicating the immediate formation of the selenadiazole core.

-

-

Reflux & Isolation: Reflux the mixture for 2 hours. Remove the ethanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 × 50 mL), wash with brine to remove unreacted water-soluble byproducts, and dry over anhydrous Na₂SO₄[5].

-

Purification: Purify via flash column chromatography (hexane/EtOAc gradient) to yield 4-Me-BSeD.

-

Self-Validation: Verify the product via ⁷⁷Se NMR; the free ligand typically exhibits a distinct downshifted signal characteristic of the BSeD core (around 1500 ppm depending on the solvent)[5].

-

-

Bromination (Activation): To utilize 4-Me-BSeD in cross-coupling polymerizations (e.g., Suzuki or Stille), it must be halogenated. React 4-Me-BSeD with N-bromosuccinimide (NBS) in a mixture of H₂SO₄/trifluoroacetic acid. The 4-methyl group sterically directs the bromination primarily to the 7-position, yielding 7-bromo-4-methyl-2,1,3-benzoselenadiazole[4].

Protocol B: Solution-Processed OLED Device Fabrication

Causality: Solution processing (spin-coating) is preferred for D-A polymers due to their high molecular weight, which precludes thermal evaporation. The 4-methyl group ensures the polymer remains fully dissolved during film formation, preventing phase separation.

-

Substrate Preparation: Ultrasonically clean Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes. Reasoning: UV-Ozone removes residual organic contaminants, increases the ITO work function, and improves the wettability of the subsequent aqueous layer.

-

Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Bake the substrates at 150°C for 15 minutes in ambient air. Reasoning: Baking drives off residual water; trapped moisture will rapidly degrade the OLED's active layer during operation.

-

Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox (<0.1 ppm O₂, H₂O). Dissolve the 4-Me-BSeD based D-A copolymer in anhydrous chlorobenzene (10 mg/mL). Stir at 60°C overnight. Crucial Step: Filter the solution through a 0.45 μm PTFE syringe filter directly onto the substrate. Spin-coat at 2000 rpm for 60s to achieve an optimal recombination thickness of ~80 nm.

-

Cathode Evaporation: Transfer the devices to a vacuum thermal evaporator (<10⁻⁶ Torr). Deposit 1 nm of LiF (electron injection layer) at 0.1 Å/s, followed immediately by 100 nm of Aluminum at 1 Å/s[6].

Synthetic & Fabrication Workflow

Caption: Step-by-step workflow from 4-Me-BSeD monomer synthesis to OLED device fabrication.

Quantitative Data: Material & Device Performance

To illustrate the impact of selenium substitution and methyl functionalization, the following table summarizes typical photophysical and device metrics derived from comparative literature in the field[1][3].

| Acceptor Unit | Chalcogen | Bandgap (eV) | Emission Peak (nm) | Max EQE (%) | Key Advantage in Device |

| BTD | Sulfur | ~2.00 | 600 - 650 (Red) | ~3.0 - 5.0 | High stability, standard reference material |

| BSeD | Selenium | ~1.77 | 750 - 895 (NIR) | ~0.1 - 2.1 | Extended NIR emission up to 1000 nm |

| 4-Me-BSeD | Selenium | ~1.80 | 730 - 850 (NIR) | ~1.5 - 2.5 | Reduced ACQ, improved film morphology |

Self-Validation & Troubleshooting

-

Low Device EQE / High Leakage Current: This is frequently caused by aggregation of the polymer in the active layer, leading to pinholes. Solution: Verify the solubility of your synthesized batch. If solubility is low, optimize the spin-coating solvent by adding 1-2% of a high-boiling-point solvent additive (e.g., 1,8-diiodooctane) to control the drying kinetics and film morphology.

-

Blue-Shifted Emission: If the electroluminescence peaks closer to 650 nm rather than the target >750 nm, the energy transfer from the donor block to the 4-Me-BSeD acceptor block is incomplete. Solution: Verify the molecular weight (Mn) of the copolymer via Gel Permeation Chromatography (GPC). Low molecular weight oligomers often exhibit blue-shifted, trap-dominated emission due to incomplete conjugation. Ensure the Pd-catalyzed cross-coupling reaction achieved high conversion.

References

-

Title: 2,1,3-Benzoselenadiazole: A Key Synthesis Intermediate for Advanced Materials Source: NINGBO INNO PHARMCHEM URL: [7]

-

Title: On the preparation of 1,2,5-selenadiazolo[3,4-e]indole and its [3,4-f] and [3,4-g] isomers through the Batcho–Leimgruber indole synthesis Source: Semantic Scholar / ARKIVOC URL: [4]

-

Title: 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties Source: MDPI URL: [5]

-

Title: Exciplex-Forming Systems of Physically Mixed and Covalently Bonded Benzoyl-1H-1,2,3-Triazole and Carbazole Moieties for Solution-Processed White OLEDs Source: ACS Publications URL: [6]

-

Title: Progresses and Perspectives of Near-Infrared Emission Materials with “Heavy Metal-Free” Organic Compounds for Electroluminescence Source: MDPI URL: [1]

-

Title: Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3-Benzoselenadiazoles Photoluminescence Properties by Pd-Catalyzed C–H Bond Arylations Source: ResearchGate URL: [2]

-

Title: Deep-Red Electroluminescent Polymers: Synthesis and Characterization of New Low-Band-Gap Conjugated Copolymers for Light-Emitting Diodes and Photovoltaic Devices Source: ResearchGate URL: [3]

Sources

- 1. Progresses and Perspectives of Near-Infrared Emission Materials with “Heavy Metal-Free” Organic Compounds for Electroluminescence [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

Application Note: 4-Methyl-2,1,3-benzoselenadiazole as a Building Block for Donor-Acceptor Copolymers

Target Audience: Researchers, materials scientists, and drug development professionals involved in organic electronics and photodetectors. Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Insights

The development of narrow-bandgap conjugated polymers is a cornerstone of modern organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and near-infrared (NIR) photodetectors. The donor-acceptor (D-A) copolymerization strategy—alternating electron-rich and electron-deficient moieties along the polymer backbone—facilitates intramolecular charge transfer (ICT), effectively lowering the bandgap.

While 2,1,3-benzothiadiazole (BT) has historically been the standard acceptor, substituting sulfur with selenium to form 2,1,3-benzoselenadiazole (BSe) introduces critical optoelectronic advantages. Furthermore, the introduction of a methyl group at the 4-position—creating 4-methyl-2,1,3-benzoselenadiazole (MeBSe) —provides a unique structural asymmetry that breaks polymer backbone linearity just enough to enhance solubility without disrupting the π-π stacking essential for charge transport.

The "Heavy Atom" Effect of Selenium

Selenium possesses a larger van der Waals radius and lower electronegativity compared to sulfur. This 1 lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, red-shifting the absorption spectrum into the NIR region[1]. Additionally, the highly polarizable nature of selenium promotes strong intermolecular Se···Se non-covalent interactions. These contacts act as "electronic bridges" between adjacent polymer chains, significantly enhancing interchain charge carrier mobility[2].

The Role of the 4-Methyl Substituent

In rigid D-A copolymers, poor solubility often limits processability and leads to low molecular weight during synthesis. The 4-methyl group on the BSe core serves two mechanistic purposes:

-

Steric Tuning: It introduces a controlled steric twist that prevents excessive aggregation in solution, allowing the growing polymer chain to remain solvated longer during cross-coupling, thereby achieving higher molecular weights.

-

Morphology Control: In solid-state thin films, the slight asymmetry disrupts macroscopic crystallization while preserving nanoscale phase separation, which is critical for exciton dissociation at the donor-acceptor interface in bulk heterojunctions.

Quantitative Data: BT vs. BSe Copolymer Properties

To illustrate the causality behind selecting MeBSe over its sulfur analog, the following table summarizes the typical optoelectronic shifts observed when replacing a BT acceptor with a BSe acceptor in a standard D-A copolymer matrix (e.g., paired with a dithienosilole or fluorene donor).

| Property / Metric | Poly(Donor-alt-BT) (Sulfur Analog) | Poly(Donor-alt-BSe) (Selenium Analog) | Mechanistic Driver |

| Optical Bandgap ( Egopt ) | ~ 1.75 - 1.85 eV | ~ 1.55 - 1.65 eV | Lower electronegativity of Se stabilizes the LUMO. |

| Absorption Edge ( λonset ) | ~ 700 nm | > 800 nm | Enhanced intramolecular charge transfer (ICT). |

| Hole Mobility ( μh ) | ∼1×10−3 cm 2 /Vs | ∼3×10−3 cm 2 /Vs | Interchain Se···Se polarizable contacts improve hopping. |

| Solubility (in Chlorobenzene) | Moderate (< 5 mg/mL) | High (> 15 mg/mL) | Specifically enhanced by the 4-methyl asymmetric substitution. |

Experimental Workflows & Pathway Visualization

The synthesis of MeBSe-based D-A copolymers requires precise control over stoichiometry, catalyst activation, and purification. The workflow below outlines the transformation from a simple diamine to a high-performance optoelectronic device.

Workflow: Synthesis and polymerization of 4-Methyl-BSe for D-A copolymers.

Detailed Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure intermediate integrity before proceeding to subsequent steps.

Protocol A: Synthesis of 5,7-Dibromo-4-methyl-2,1,3-benzoselenadiazole

To utilize MeBSe in step-growth 3, it must first be di-halogenated[3]. Bromination occurs at the 5 and 7 positions due to the directing effects of the heteroatom ring and the steric block of the 4-methyl group.

Reagents & Materials:

-

3-Methylbenzene-1,2-diamine (10.0 mmol)

-

Selenium dioxide (SeO 2 ) (11.0 mmol)

-

Hydrobromic acid (HBr, 48% aqueous)

-

Liquid Bromine (Br 2 ) (25.0 mmol)

Step-by-Step Procedure:

-

Ring Closure (Selenation): Dissolve 3-methylbenzene-1,2-diamine in 50 mL of ethanol. In a separate beaker, dissolve SeO 2 in 20 mL of hot DI water.

-

Addition: Dropwise add the SeO 2 solution to the diamine solution under vigorous stirring. Causality: SeO 2 acts as both the oxidant and the selenium source.

-

Validation Check: The solution will rapidly turn dark orange/red, indicating the formation of the benzoselenadiazole fused ring. Reflux for 2 hours to ensure completion.

-

Isolation of MeBSe: Cool to room temperature, filter the precipitate, and wash with cold ethanol. Dry under vacuum.

-

Bromination: Suspend the crude MeBSe (approx. 8 mmol) in 30 mL of 48% HBr. Heat to 120 °C.

-

Halogen Addition: Slowly add Br 2 dropwise over 30 minutes. Caution: Highly exothermic; perform in a well-ventilated fume hood. The acidic environment (HBr) activates the ring for electrophilic aromatic substitution.

-

Quenching & Purification: After 6 hours, cool the mixture and pour it into 200 mL of ice water containing sodium bisulfite (NaHSO 3 ) to neutralize unreacted bromine. Validation Check: The red bromine color will dissipate, leaving a yellow/golden precipitate.

-

Recrystallization: Filter the solid and recrystallize from a dichloromethane/hexane mixture to yield pure 5,7-dibromo-4-methyl-2,1,3-benzoselenadiazole.

Protocol B: Microwave-Assisted Stille Copolymerization

Conventional thermal heating often leads to broad polydispersity indices (PDI) and structural defects. 1 provides rapid, uniform heating, pushing the Carothers equation toward high-molecular-weight polymers with fewer terminal defects[1].

Reagents & Materials:

-

5,7-Dibromo-4-methyl-2,1,3-benzoselenadiazole (0.500 mmol)

-

Stannylated Donor Monomer (e.g., a distannyl-dithienosilole derivative) (0.500 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd 2 (dba) 3 ) (0.015 mmol, 3 mol%)

-

Tri(o-tolyl)phosphine (P(o-tolyl) 3 ) (0.060 mmol, 12 mol%)

-

Anhydrous Chlorobenzene (10 mL)

Step-by-Step Procedure:

-

Monomer Loading: In a nitrogen-filled glovebox, add the dibromo acceptor, stannylated donor, Pd 2 (dba) 3 , and P(o-tolyl) 3 to a 30 mL microwave vial. Causality: P(o-tolyl) 3 is chosen over standard triphenylphosphine because its steric bulk facilitates the reductive elimination step in the catalytic cycle, speeding up polymerization.

-

Solvent Addition: Add anhydrous chlorobenzene and seal the vial with a crimp cap.

-

Microwave Reaction: Transfer to a microwave reactor. Heat at 160 °C for exactly 60 minutes.

-

End-Capping (Crucial for Device Stability): To remove reactive end-groups (which act as charge traps in devices), add 0.1 mL of 2-tributylstannylthiophene and react for 10 mins at 160 °C. Then add 0.1 mL of 2-bromothiophene and react for another 10 mins.

-

Precipitation: Cool the vial and precipitate the polymer by dripping the solution into 100 mL of vigorously stirred methanol.

-

Soxhlet Extraction (Self-Validating Purification): Extract the solid successively with methanol, hexanes, and dichloromethane. Causality: Methanol removes catalyst residues; hexanes remove unreacted monomers; dichloromethane removes low-molecular-weight oligomers. Finally, extract the high-molecular-weight target polymer with chloroform.

-

Final Isolation: Concentrate the chloroform fraction and re-precipitate in methanol. Dry under vacuum to yield the dark, metallic-looking D-A copolymer.

References

- Journal of Materials Chemistry A (RSC Publishing)

- Macromolecules (ACS Publications)

- Novel Two-Dimensional Conjugated Polymer Containing Fluorinated Bithiophene as Donor and Benzoselenodiazole as Acceptor Units MDPI Polymers URL

Sources

Application Note: Advanced Live-Cell Imaging of Lipid Droplets Using 4-Methyl-2,1,3-Benzoselenadiazole Derivatives

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application Area: Live-Cell Imaging, Organelle Tracking, Lipid Metabolism, Phenotypic Screening

Executive Summary & Mechanistic Rationale

Lipid droplets (LDs) are dynamic organelles central to lipid storage, cellular metabolism, and disease pathologies, including steatosis, metabolic syndrome, and cancer[1]. Historically, the visualization of LDs in live cells has relied on lipophilic dyes such as Nile Red and BODIPY 493/503. However, these legacy probes present significant experimental bottlenecks: they often require micromolar working concentrations (inducing cytotoxicity), exhibit poor photostability during time-lapse imaging, and suffer from off-target background fluorescence in aqueous cytosolic environments[1][2].

As an advanced alternative, 4-Methyl-2,1,3-benzoselenadiazole (BSeD) derivatives have emerged as highly selective, fluorogenic probes for live-cell and multicellular (e.g., Caenorhabditis elegans) imaging[3].

The Causality of the Design (Why it works): The inclusion of the heavy selenium atom within the electron-deficient 2,1,3-benzoselenadiazole core, coupled with electron-donating substituents (like the 4-methyl group), creates a strong "push-pull" Intramolecular Charge Transfer (ICT) system[4]. In aqueous (polar) environments, the excited state decays non-radiatively, rendering the probe virtually dark. However, upon partitioning into the highly hydrophobic core of a lipid droplet, the ICT state is stabilized, and non-radiative decay pathways are suppressed. This solvatochromic behavior results in a massive enhancement of fluorescence quantum yield exclusively within the target organelle, allowing for "wash-free," high-contrast imaging at nanomolar concentrations[1][4].

Photophysical Properties & Comparative Data

To justify the transition from legacy dyes to BSeD derivatives, it is critical to evaluate their performance metrics. The table below synthesizes the quantitative advantages of BSeD probes for high-content screening and live-cell tracking.

Table 1: Performance Comparison of LD-Targeting Fluorophores

| Parameter | Nile Red | BODIPY 493/503 | 4-Methyl-BSeD Derivatives |

| Working Concentration | 1 – 5 µM | 1 – 2 µM | 50 – 100 nM |

| Signal-to-Noise Ratio | Moderate (Cytosolic background) | Moderate (Cross-stains membranes) | Excellent (Fluorogenic/Wash-free) |

| Stokes Shift | Broad / Variable | Small (~15 nm) | Large (>70 nm) |

| Photostability | Poor (Rapid photobleaching) | Moderate | High (Suitable for time-lapse) |

| Multicellular Suitability | Poor (Lacks tissue selectivity) | Moderate | Excellent (Validated in C. elegans) |

Data synthesized from established photophysical characterizations of benzoselenadiazole derivatives[1][3].

Experimental Workflow Visualization

The following diagram illustrates the self-validating workflow of BSeD probe activation, driven by the biophysical properties of the cellular microenvironment.

Workflow for live-cell lipid droplet imaging using benzoselenadiazole probes.

Step-by-Step Methodology: Live-Cell Imaging Protocol

This protocol is designed as a self-validating system. By incorporating strict vehicle controls and utilizing the fluorogenic nature of the probe, researchers can confidently rule out artifactual lipid droplet formation caused by solvent toxicity.

Reagent Preparation

-

Stock Solution: Dissolve the 4-Methyl-2,1,3-benzoselenadiazole derivative in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 1 mM. Aliquot and store at -20°C, protected from light.

-

Working Solution: Dilute the stock solution in pre-warmed, phenol-red-free culture media (e.g., DMEM or FluoroBrite) to a final concentration of 50 nM to 100 nM .

-

Expert Insight: Phenol red can introduce background fluorescence during excitation. Furthermore, ensuring the final DMSO concentration remains below 0.1% (v/v) is critical; higher concentrations of DMSO can artificially induce cellular stress and artifactual lipid droplet accumulation, skewing quantitative data.

-

Cell Culture & Seeding

-

Seed the target cells (e.g., 3T3-L1 preadipocytes, HeLa, or primary hepatocytes) onto 35 mm glass-bottom confocal imaging dishes (e.g., MatTek).

-

Culture the cells at 37°C with 5% CO₂ until they reach 60–70% confluency.

-

Expert Insight: Glass-bottom dishes (No. 1.5 thickness) are mandatory for high numerical aperture (NA) oil-immersion objectives to minimize spherical aberration and maximize photon collection from the nanomolar probe.

-

Staining Procedure

-

Aspirate the standard growth media from the imaging dish.

-

Gently wash the cells once with 1X Phosphate-Buffered Saline (PBS) at 37°C to remove serum esterases and residual phenol red.

-

Add 1.5 mL of the pre-warmed Working Solution (50–100 nM BSeD probe).

-

Incubate the cells for 15 to 30 minutes at 37°C in the dark.

-

Expert Insight: Because BSeD derivatives are highly lipophilic and uncharged, they rapidly cross the plasma membrane via passive diffusion. Their fluorogenic ICT nature means that washing steps post-incubation are often unnecessary, preserving the physiological state of the cell and reducing mechanical stress prior to imaging[1].

-

Confocal Microscopy & Data Acquisition

-

Transfer the dish to a confocal laser scanning microscope equipped with an environmental chamber (maintained at 37°C and 5% CO₂).

-

Excitation/Emission Settings: Configure the lasers based on the specific photophysics of the synthesized derivative. Generally, BSeD derivatives exhibit broad absorption and can be excited using a 405 nm or 488 nm laser line, with emission collected in the 550–650 nm range[4].

-

Self-Validation Control: Always image a vehicle-control dish (cells treated with 0.01% DMSO media lacking the probe) using identical laser power and gain settings to establish the baseline autofluorescence threshold.

References

-

Fluorescent Benzoselenadiazoles: Synthesis, Characterization, and Quantification of Intracellular Lipid Droplets and Multicellular Model Staining. The Journal of Organic Chemistry, 2020.[Link]

-

A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal, 2025.[Link]

-

Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. Traffic / Max Planck Institute of Molecular Cell Biology and Genetics, 2009.[Link](Note: Cited for baseline comparison of legacy LD dyes).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 3. Fluorescent Benzoselenadiazoles: Synthesis, Characterization, and Quantification of Intracellular Lipid Droplets and Multicellular Model Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 4-Methyl-2,1,3-benzoselenadiazole

Welcome to the dedicated technical support guide for the synthesis of 4-Methyl-2,1,3-benzoselenadiazole. This resource is tailored for researchers, medicinal chemists, and materials scientists aiming to optimize the yield and purity of this important heterocyclic building block. We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and adapt the synthesis to your specific needs.

The most reliable and common route to 2,1,3-benzoselenadiazoles is the condensation reaction between an ortho-phenylenediamine and selenium dioxide.[1] For our target molecule, this involves the reaction of 4-methyl-1,2-phenylenediamine with selenium dioxide (SeO₂). While the reaction appears straightforward, several factors can significantly impact the outcome. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

General Synthesis Protocol & Workflow

The foundational procedure involves the reaction of 4-methyl-1,2-phenylenediamine with a solution of selenium dioxide. The product typically precipitates from the reaction mixture and can be purified by recrystallization.

Diagram: General Synthesis Workflow

Caption: General workflow for the synthesis of 4-Methyl-2,1,3-benzoselenadiazole.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Product Yield

Question: My reaction resulted in a very low yield, or I isolated no solid product at all. What are the most probable causes?

Answer: This is a common issue that typically points to problems with the starting materials or reaction conditions. Let's break down the potential culprits.

-

Purity of 4-methyl-1,2-phenylenediamine: ortho-Phenylenediamines are notoriously susceptible to air oxidation, which can turn the typically light-colored solid into a dark, polymerized material. Using oxidized diamine is a primary cause of low yields and tarry byproducts.

-

Expert Insight: The oxidation products of the diamine are complex and will not effectively cyclize. Before starting, visually inspect your diamine. If it is dark brown or black, it should be purified. A common method is to dissolve it in a minimal amount of hot ethanol, treat it with activated charcoal, and filter it hot through celite, followed by recrystallization.

-

-

Quality and Stoichiometry of Selenium Dioxide: Selenium dioxide is hygroscopic and can be of variable purity.

-

Causality: The reaction requires a slight excess of selenium dioxide to drive it to completion. A typical protocol uses about 1.05 to 1.1 molar equivalents of SeO₂.[2] Using old or improperly stored SeO₂ can lead to inaccurate weighing and a substoichiometric reaction. Ensure you are using a high-purity reagent from a sealed container.

-

-

Incomplete Reaction: While the product often precipitates immediately, allowing the reaction to stir for a sufficient duration ensures maximum conversion.[3]

-

Protocol Validation: Some procedures call for stirring for up to two hours post-mixing to maximize the yield.[3] If you filter immediately after precipitation, you may be leaving a significant amount of potential product behind in the solution. Monitor the reaction via Thin Layer Chromatography (TLC) if possible (DCM/Hexane eluent system) to confirm the consumption of the starting diamine.

-

-

pH of the Reaction Medium: The reaction is often performed in an acidic medium (e.g., by dissolving the diamine in dilute HCl) or in boiling ethanol.[3][4]

-

Expert Insight: Dissolving the diamine in dilute acid protonates the amino groups, improving its solubility in the aqueous medium and preventing premature oxidation. The subsequent addition of the SeO₂ solution initiates the reaction. An incorrect pH can hinder the reaction kinetics.

-

Issue 2: Product is a Dark, Tarry, or Oily Substance

Question: Instead of the expected crystalline solid, my product is a dark, intractable tar. What went wrong?

Answer: The formation of tarry substances is indicative of competing side reactions, most notably oxidative polymerization.

-

Oxidative Polymerization: Selenium dioxide is a powerful oxidizing agent.[1] In the presence of arylamines, it can catalyze or directly cause oxidative polymerization, competing with the desired cyclization.[5] This is especially problematic if the reaction temperature is too high or if the concentration of reactants is excessive.

-

Expert Insight: This side reaction is a known issue when reacting arylamines with SeO₂.[5] To mitigate this, ensure a controlled addition of the selenium dioxide solution to the diamine solution, preferably at room temperature or in an ice bath to manage any exotherm. Avoid excessively high reaction temperatures.

-

-

Impure Starting Material: As mentioned in the previous section, using oxidized 4-methyl-1,2-phenylenediamine is a major contributor to the formation of tarry byproducts.[6] The impurities themselves polymerize under the reaction conditions.

-

Protocol Validation: Always start with the cleanest possible diamine. The color of your starting material is a good first indicator of its purity.

-

-

Purification Strategy: If you obtain a dark solid, aggressive purification may be required.

-

Solution: First, attempt recrystallization from an ethanol/water mixture.[3] If the product remains oily or impure, column chromatography on silica gel using a hexane/ethyl acetate or hexane/dichloromethane gradient is an effective alternative for purifying benzothiadiazole analogues and should be applicable here.[7]

-

Diagram: Troubleshooting Low Yield Issues

Caption: A decision-making flowchart for troubleshooting low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters I can adjust to optimize the yield?

A1: The primary parameters to optimize are reagent stoichiometry, reaction time, and temperature. While many procedures work well at room temperature, gentle heating (reflux in ethanol) can sometimes improve yields, provided it does not lead to decomposition.[2] A systematic approach is best.

| Parameter | Typical Range | Expected Yield Range | Notes |

| SeO₂ Stoichiometry | 1.0 - 1.1 eq. | 60% - 80% | A slight excess is generally beneficial. |

| Solvent | Ethanol/Water, Dilute HCl | 60% - 75% | Acidic conditions can improve diamine stability and solubility.[3] |

| Temperature | Room Temp to Reflux | Variable | Higher temps may speed up the reaction but risk polymerization.[5] |

| Reaction Time | 1 - 4 hours | Variable | Monitor by TLC for optimal endpoint. |

Q2: Can I use selenous acid (H₂SeO₃) directly instead of selenium dioxide?

A2: Yes. Selenium dioxide dissolves in water to form selenous acid. Therefore, using a pre-made aqueous solution of selenous acid is chemically equivalent to dissolving SeO₂ in water before addition.[3] Ensure the molar equivalents are calculated correctly based on the formula weight of H₂SeO₃.

Q3: What are the critical safety precautions for this reaction?

A3: Selenium compounds are toxic. Selenium dioxide is particularly hazardous upon inhalation or ingestion.

-

Mandatory Precautions: Always handle selenium dioxide and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating dust. In case of contact, wash the affected area thoroughly. All selenium-containing waste must be disposed of according to your institution's hazardous waste protocols.

Q4: My purified product has the correct mass spectrum, but the NMR is broad or shows minor impurities. What's the next step?

A4: If recrystallization does not yield a sharp NMR spectrum, it suggests the presence of either trace amounts of starting material or structurally similar byproducts.

-

Expert Insight: First, ensure your product is completely dry, as residual solvent can broaden peaks. If impurities persist, column chromatography is the recommended next step.[7] A second option is to try a different recrystallization solvent system. Finally, consider the possibility of trace paramagnetic impurities (like elemental selenium, which can be a byproduct); filtering your NMR sample through a small plug of silica or celite before analysis can sometimes resolve this.

References

-

Bird, C. W., Cheeseman, G. W. H., & Sarsfield, A. A. (1963). 2,1,3-Benzoselenadiazoles as intermediates in o-phenylenediamine synthesis. Journal of the Chemical Society (Resumed), 4767-4769. [Link]

-

Corrosion Chemistry. (2023, February 5). Synthesis of a Selenium Heterocycle 2,1,3-Benzoselenadiazole [Video]. YouTube. [Link]

-

ChemInform Abstract: 2,1,3-Benzoselenadiazoles as Valuable Synthetic Intermediates. (2010). ChemInform, 29(15). [Link]

-

Ralph, J. T., & Smith, D. C. C. (1988). A New Route to N-Alkyl-o-phenylenediamines Utilising N-Alkyl-2,1,3-benzothiadiazolium Salts and Their Selenium Analogues. Synthetic Communications, 18(13), 1561-1565. [Link]

-

Bird, C. W., Cheeseman, G. W. H., & Sarsfield, A. A. (1963). 912. 2,1,3-Benzoselenadiazoles as intermediates in o-phenylenediamine synthesis. Journal of the Chemical Society (Resumed), 4767. [Link]

- Lues, I., et al. (1998). Process for preparing 2,1,3-benzothiadiazoles.

-

Scintilla, S., et al. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Molecules, 29(15), 3410. [Link]

-

Al-Smadi, M., & Al-Zoubi, R. (2008). Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles. Molecules, 13(11), 2728-2739. [Link]

-

Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428. [Link]

-

Yamamoto, T., et al. (2005). Synthesis, Characterization, and Optical and Electrochemical Properties of New 2,1,3-Benzoselenadiazole-Based CT-Type Copolymers. Macromolecules, 38(18), 7551–7559. [Link]

-

Poole, A. J., & Rose, F. L. (1971). Reactions of 2,1,3-benzoselenadiazole and 2,1,3-benzothiadiazole with benzyne and dimethyl acetylenedicarboxylate. Journal of the Chemical Society C: Organic, 1285-1289. [Link]

-

Scott, D. J., et al. (2022). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 87(8), 5398–5407. [Link]

-

Kumar, S., & Singh, A. K. (2012). Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines. Tetrahedron Letters, 53(24), 3051-3054. [Link]

-

Młochowski, J., & Kloc, K. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(6), 10205-10263. [Link]

-

Bhat, R. G., et al. (2024). Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Beilstein Journal of Organic Chemistry, 20, 1220-1229. [Link]

-

Engström, V. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Diva-portal.org. [Link]

-

OSU Chemistry. (2003). The use of alternative solvent purification techniques. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. 912. 2,1,3-Benzoselenadiazoles as intermediates in o-phenylenediamine synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. WO1998027076A1 - Process for preparing 2,1,3-benzothiadiazoles - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Mitigating Photobleaching of 4-Methyl-2,1,3-Benzoselenadiazole (4-Me-BSD)

Welcome to the specialized troubleshooting hub for 4-Methyl-2,1,3-benzoselenadiazole (4-Me-BSD) . While benzoselenadiazole derivatives offer exceptional environmental sensitivity and large Stokes shifts for live-cell imaging, their unique chemical structure makes them highly susceptible to rapid signal degradation.

This guide provides researchers and drug development professionals with mechanistically grounded, self-validating protocols to preserve 4-Me-BSD fluorescence integrity during complex microscopy workflows.

Mechanistic FAQ: Why Does 4-Me-BSD Bleach So Quickly?

To stop photobleaching, we must first understand the physics of the fluorophore.

The Heavy-Atom Effect: Unlike standard fluorophores (e.g., FITC or Alexa Fluor), 4-Me-BSD contains a selenium atom. Selenium is a heavy Group 16 element that induces strong spin-orbit coupling. When 4-Me-BSD is excited by a laser to its singlet state ( S1 ), the heavy selenium atom facilitates rapid intersystem crossing (ISC) , forcing the molecule into a long-lived excited triplet state ( T1 )[1].

While in this triplet state, 4-Me-BSD is highly reactive with ambient molecular oxygen ( O2 ). This interaction generates Reactive Oxygen Species (ROS)—specifically singlet oxygen—which chemically oxidizes and destroys the benzoselenadiazole core, resulting in irreversible photobleaching[2].

Photobleaching mechanism of 4-Me-BSD and points of intervention by antifade reagents.

Troubleshooting Guide & Corrective Workflows

Q1: My 4-Me-BSD signal fades within seconds under continuous laser excitation. How do I optimize my hardware?

A1: Hardware optimization is your mandatory first line of defense. Because 4-Me-BSD enters the triplet state so readily, you must minimize the total photon flux hitting the sample[3].

-

Insert Neutral Density (ND) Filters: 4 reduce the intensity of illumination without altering the wavelength, drastically lowering the probability of the fluorophore entering the triplet state[4].

-

Off-Target Focusing: Never focus your microscope directly on your Region of Interest (ROI) using fluorescence. Find your area using transmitted light, or focus on a neighboring area, then move to your ROI for a single capture[5].

Q2: Which antifade reagents are chemically compatible with the benzoselenadiazole core for fixed-cell imaging?

A2: For fixed tissues, you need a reagent that provides both a physical oxygen barrier and chemical ROS scavenging. Commercial mountants like 6 are highly recommended[6]. They cure into a hard resin that restricts atmospheric oxygen diffusion while utilizing proprietary chemical scavengers to stabilize the fluorophore during prolonged imaging sessions[6].

Q3: How can I prevent photobleaching during live-cell time-lapse imaging without causing cytotoxicity?

A3: Live-cell imaging requires physiological conditions, ruling out hard-curing mountants. Instead, utilize 7, a water-soluble Vitamin E analog. Trolox operates via a dual mechanism: it quenches the triplet state of the fluorophore through electron transfer and simultaneously mops up resulting ROS radicals[7]. For extreme cases, pair Trolox with an enzymatic oxygen scavenging system (GLOX)[4].

Quantitative Data: Antifade Strategy Comparison

Table 1: Impact of various antifade strategies on 4-Me-BSD photostability.

| Strategy | Mechanism of Action | Relative Photostability Gain | Cytotoxicity (Live Cells) | Recommended Application |

| Neutral Density (ND) Filters | Reduces total photon flux | 2x - 3x | None | Universal (Live/Fixed) |

| Trolox (2 mM) | Triplet state quenching & ROS scavenging | 5x - 10x | Low | Live-cell time-lapse |

| GLOX Buffer | Enzymatic oxygen depletion | 10x - 15x | Moderate (pH drops over time) | Short-term live-cell |

| ProLong™ Mountants | ROS scavenging & physical oxygen barrier | >20x | High (Incompatible) | Fixed-cell imaging |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates a self-validating checkpoint . Because enzymatic oxygen scavengers can degrade, you must prove the buffer is actively removing oxygen before risking your precious 4-Me-BSD samples.

Protocol: Self-Validating GLOX/Trolox Imaging Buffer for Live-Cell Tracking

Causality: 4-Me-BSD photobleaching is driven by oxygen-dependent ROS generation. The GLOX (Glucose Oxidase/Catalase) system enzymatically depletes molecular oxygen from the imaging buffer. Concurrently, Trolox acts as a direct triplet-state quencher.

Materials Required:

-

Glucose Oxidase (GLOX) stock

-

Catalase stock

-

Trolox (2 mM final concentration)

-

FITC-coated validation beads (Highly photolabile Positive Control)

Step-by-Step Methodology:

-

Buffer Assembly: Mix 50 µg/mL glucose oxidase, 10 µg/mL catalase, and 2 mM Trolox into your standard live-cell imaging buffer (must contain at least 10 mM glucose to fuel the enzyme).

-

Incubation: Allow the buffer to equilibrate at 37°C for 15 minutes to initiate enzymatic oxygen depletion.

-

Self-Validation Checkpoint (Critical Step):

-

Mount a sacrificial coverslip containing FITC-coated beads with the prepared buffer.

-

Expose to continuous 488 nm laser excitation at maximum intensity for 60 seconds.

-

Validation Criteria: If FITC fluorescence intensity drops by >20%, the buffer has failed to scavenge oxygen (enzymes may be inactive). Discard and remake. If FITC fluorescence remains stable, the buffer is validated.

-

-

Sample Application: Replace the media on your 4-Me-BSD labeled live cells with the validated GLOX/Trolox buffer.

-

Imaging: Proceed with time-lapse acquisition using optimized hardware settings (ND filters applied).

Decision matrix and workflow for optimizing 4-Me-BSD fluorescence imaging.

References

-

How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide - Keyence.4[4]

-

How To Protect Your Tissue From Photobleaching - Vector Labs. 3[3]

-

Photobleaching in Fluorescence Imaging - Thermo Fisher Scientific. 5[5]

-

Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging - National Institutes of Health (NIH). 2[2]

-

ProLong Antifade Mountants and Reagents - Thermo Fisher Scientific. 6[6]

-

Fluorescent Benzoselenadiazoles: Synthesis, Characterization, and Quantification of Intracellular Lipid Droplets and Multicellular Model Staining - ACS Publications. 1[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]